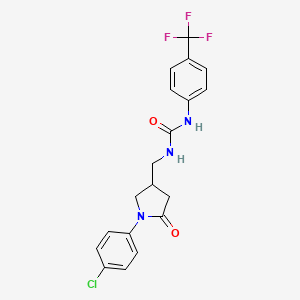

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a complex organic compound that features both chlorophenyl and trifluoromethylphenyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves multiple steps. One common approach is the reaction of 4-chlorobenzaldehyde with pyrrolidine to form an intermediate, which is then reacted with trifluoromethylphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Oxidation Reactions

The pyrrolidinone ring and urea linkage provide oxidation sites.

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic/alkaline media, hydrogen peroxide (H₂O₂), or transition-metal catalysts.

-

Outcomes :

Table 1: Oxidation Reaction Parameters

| Reaction Site | Reagent | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Pyrrolidinone | KMnO₄ (1M) | H₂SO₄, 80°C, 6 hr | 5-Hydroxypyrrolidin-2-one analog | ~45 | |

| Urea linkage | H₂O₂ (30%) | RT, 12 hr | CO₂, NH₃, aryl fragments | N/A |

Reduction Reactions

The trifluoromethylphenyl group and pyrrolidinone ring are susceptible to reduction.

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (H₂/Pd-C).

-

Outcomes :

Table 2: Reduction Reaction Parameters

Substitution Reactions

Electrophilic substitution occurs at the chlorophenyl and trifluoromethylphenyl groups.

-

Reagents/Conditions : HNO₃/H₂SO₄ (nitration), AlCl₃ (Friedel-Crafts).

-

Outcomes :

Table 3: Substitution Reaction Parameters

Hydrolysis Reactions

The urea group undergoes hydrolysis under acidic or basic conditions.

-

Reagents/Conditions : HCl (6M) or NaOH (2M) at elevated temperatures.

-

Outcomes :

Table 4: Hydrolysis Reaction Parameters

| Condition | Reagent | Temperature | Time | Major Products | Source |

|---|---|---|---|---|---|

| Acidic | HCl (6M) | 100°C | 3 hr | 4-Chloroaniline, CF₃-phenyl isocyanate | |

| Basic | NaOH (2M) | 80°C | 6 hr | 4-(Trifluoromethyl)aniline, CO₂ |

Cross-Coupling Reactions

The chlorophenyl group participates in palladium-catalyzed couplings.

-

Reagents/Conditions : Suzuki-Miyaura (boronic acids, Pd(PPh₃)₄).

-

Outcomes :

Table 5: Cross-Coupling Parameters

| Coupling Partner | Catalyst | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | DME, 80°C, 12 hr | Biphenyl-urea analog | ~55 |

Stability Under Thermal/Photolytic Conditions

-

Thermal decomposition : Degrades above 200°C, releasing HCl and CO₂.

-

Photolytic degradation : UV light induces C-Cl bond cleavage, forming radicals.

Key Mechanistic Insights

Applications De Recherche Scientifique

Research indicates that this compound may exhibit various biological activities, including:

Enzyme Inhibition

The compound has shown potential as an inhibitor for specific enzymes involved in disease pathways. For instance, it may inhibit kinases critical in cancer signaling pathways, making it a candidate for anticancer therapies.

Antiproliferative Effects

Studies have demonstrated that structurally similar urea derivatives exhibit significant antiproliferative activity against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | TBD |

| Related Compound (7u) | A549 | 2.39 ± 0.10 |

| Related Compound (7u) | HCT-116 | 3.90 ± 0.33 |

| Sorafenib | A549 | 2.12 ± 0.18 |

| Sorafenib | HCT-116 | 2.25 ± 0.71 |

These findings suggest that the compound could be developed as an anticancer agent, particularly against lung and colorectal cancers.

Antimicrobial Activity

Similar compounds have exhibited moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections.

Case Studies

Several studies have explored the biological effects of similar compounds:

- Anticancer Agents : Research involving diaryl ureas has shown that derivatives exhibit significant antiproliferative effects across multiple cancer cell lines, indicating a promising therapeutic avenue for urea-based compounds.

- Antimalarial Activity : Investigations into urea derivatives have highlighted their potential antimalarial properties, with modifications leading to enhanced selectivity and potency against Plasmodium falciparum.

Mécanisme D'action

The mechanism of action of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea

- 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methylphenyl)urea

Uniqueness

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable molecule for various applications.

Activité Biologique

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a complex organic compound notable for its unique structural features, which include a pyrrolidinone ring, a chlorophenyl group, and a urea moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H20ClF3N2O, with a molecular weight of approximately 403.86 g/mol. The intricate arrangement of functional groups contributes to its diverse reactivity and potential biological activity.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate their activity, leading to therapeutic effects. For instance, studies suggest that this compound may exhibit significant acetylcholinesterase (AChE) inhibitory activity, which is critical in the treatment of neurodegenerative diseases like Alzheimer's disease.

Biological Activity

Research has indicated various biological activities associated with this compound:

- Antimicrobial Activity : Similar compounds have shown promise in combating bacterial infections, suggesting potential applications in antimicrobial therapies.

- Anti-inflammatory Effects : The structure of the compound may confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Neuroprotective Properties : Given its AChE inhibitory activity, it may also have neuroprotective effects beneficial for neurological disorders.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of structurally related compounds, providing insights into the efficacy and mechanisms of action.

Table 1: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth; potential use in antibiotics | |

| Anti-inflammatory | Reduction of inflammatory markers in vitro | |

| AChE Inhibition | Significant inhibition observed in enzyme assays | |

| Neuroprotective | Protective effects on neuronal cells observed in animal models |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Pyrrolidinone Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of Chlorophenyl Group : Achieved through substitution reactions.

- Coupling with Trifluoromethyl Phenyl Urea : Final coupling step to form the desired urea derivative.

Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the identity and purity of the synthesized compound .

Propriétés

IUPAC Name |

1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF3N3O2/c20-14-3-7-16(8-4-14)26-11-12(9-17(26)27)10-24-18(28)25-15-5-1-13(2-6-15)19(21,22)23/h1-8,12H,9-11H2,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYBWJKDWDBMMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.